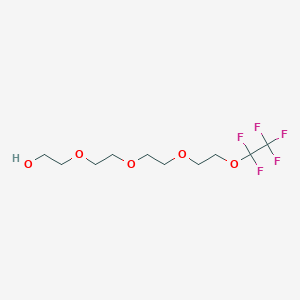
13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL: is a fluorinated organic compound with a complex structure. It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of fluorinated precursors with polyether compounds. One common method includes the reaction of pentafluoropropanol with tetraethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the ether linkages.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The fluorinated segments of the molecule can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Substitution: Amino and thiol derivatives.
Reduction: Alcohol derivatives with altered fluorine content.
Applications De Recherche Scientifique
Chemistry: In chemistry, 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in the development of novel materials.
Biology: The compound’s fluorinated nature imparts it with unique biological properties, making it useful in the study of enzyme interactions and protein modifications. It is also used in the development of fluorinated pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes. Its stability and reactivity make it a candidate for the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of specialty polymers and surfactants. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The fluorinated segments of the molecule can form strong interactions with hydrophobic regions of proteins, altering their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pentafluorobenzoic acid: Another fluorinated compound with distinct chemical properties.
3,6,9,12-Tetraoxatetradecan-1-ol: A non-fluorinated analog with similar ether linkages.
Uniqueness: 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its combination of fluorinated segments and multiple ether linkages. This unique structure imparts it with distinct reactivity and stability, making it valuable in various applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
652983-61-4 |
|---|---|
Formule moléculaire |
C10H17F5O5 |
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
2-[2-[2-[2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H17F5O5/c11-9(12,13)10(14,15)20-8-7-19-6-5-18-4-3-17-2-1-16/h16H,1-8H2 |
Clé InChI |
OWXQKZVJGCJEGA-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOC(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


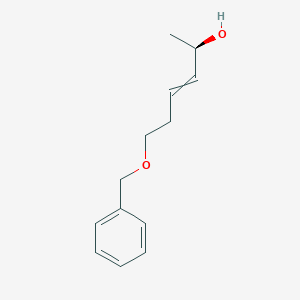

![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
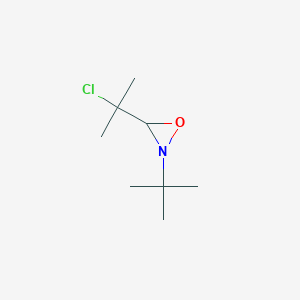


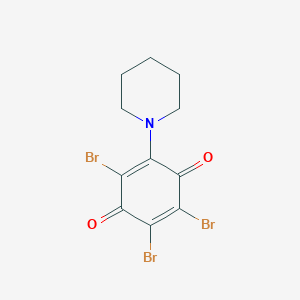


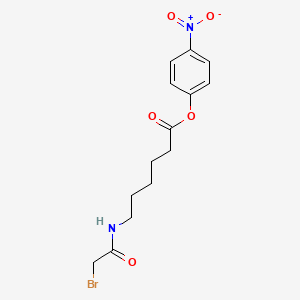
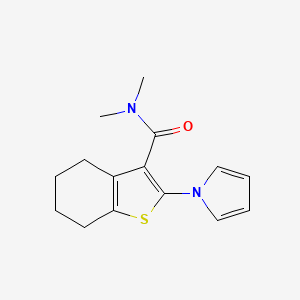

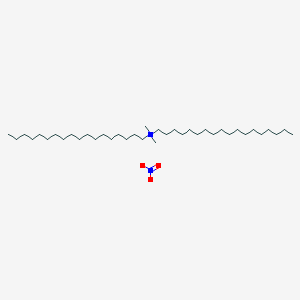
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
